4-(2-(4-Morpholinyl)-1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
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Overview
Description
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-oxazinone core with a morpholinyl-phenylethyl substituent, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazinone core through cyclization reactions. The morpholinyl-phenylethyl substituent can be introduced via nucleophilic substitution or addition reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrido-oxazinone cores or morpholinyl-phenylethyl substituents. Examples include:
- “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives”
- “Morpholinyl-phenylethyl analogs”
Uniqueness
The uniqueness of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride” lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88809-61-4 |
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Molecular Formula |
C19H23Cl2N3O3 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C19H21N3O3.2ClH/c23-18-14-25-17-7-4-8-20-19(17)22(18)16(15-5-2-1-3-6-15)13-21-9-11-24-12-10-21;;/h1-8,16H,9-14H2;2*1H |
InChI Key |
AACRFXYRCZFMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N3C(=O)COC4=C3N=CC=C4.Cl.Cl |
Origin of Product |
United States |
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